CB1 antagonist 5

説明

特性

IUPAC Name |

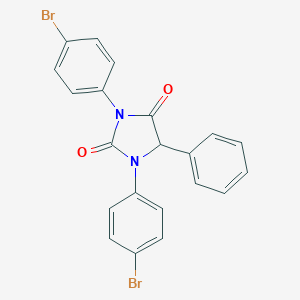

1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASQEPZAKGACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474409 | |

| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878533-35-8 | |

| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Mechanisms of Action of CB1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms of action of Cannabinoid Receptor 1 (CB1) antagonists. The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical component of the endocannabinoid system, regulating a myriad of physiological processes including appetite, pain, mood, and memory.[1] Antagonists of this receptor have been a focal point of drug development for various therapeutic applications. This document provides a comprehensive overview of their modes of action, supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of CB1 Receptor Antagonism

CB1 receptor antagonists can be broadly categorized into three main classes based on their mechanism of action at the molecular level: neutral antagonists, inverse agonists, and allosteric modulators.

Neutral Antagonists

Neutral antagonists bind to the CB1 receptor at the same site as endogenous agonists (orthosteric site) but do not alter the receptor's basal signaling activity. Their primary function is to block the binding of agonists, such as endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous cannabinoids (e.g., THC), thereby preventing receptor activation.[1][2] The therapeutic effect of neutral antagonists is hypothesized to stem from the blockade of tonic endocannabinoid signaling.[3] A notable example of a compound investigated for its neutral antagonist properties is AM4113.[4][5]

Inverse Agonists

Inverse agonists also bind to the orthosteric site of the CB1 receptor. However, unlike neutral antagonists, they possess negative intrinsic activity.[6][7] This means they not only block agonist binding but also reduce the constitutive, or basal, activity of the receptor.[6][8] The CB1 receptor exhibits a degree of spontaneous activity even in the absence of an agonist. Inverse agonists stabilize the inactive conformation of the receptor, thus decreasing this basal signaling.[6] Rimonabant (SR141716A) is the most well-characterized CB1 inverse agonist.[4][6][7] While effective in reducing appetite and body weight, its clinical use was halted due to adverse psychiatric side effects, which are thought to be linked to its inverse agonist properties.[1][4]

Allosteric Modulators

Allosteric modulators represent a more nuanced approach to modulating CB1 receptor function. These molecules bind to a site on the receptor that is topographically distinct from the orthosteric site.[9][10][11] Their binding induces a conformational change in the receptor that can either enhance (Positive Allosteric Modulators, PAMs) or diminish (Negative Allosteric Modulators, NAMs) the binding and/or efficacy of orthosteric ligands.[9][12] CB1 NAMs can reduce the effects of endocannabinoids without completely blocking the receptor, potentially offering a more favorable side-effect profile compared to orthosteric antagonists.[12]

Quantitative Data on CB1 Antagonists

The binding affinity (Ki) and functional potency (IC50) are crucial parameters for characterizing CB1 receptor antagonists. The following tables summarize these values for a selection of well-studied compounds.

Table 1: Binding Affinities (Ki) of Selected CB1 Receptor Antagonists

| Compound | Type | Ki (nM) | Radioligand | Source |

| Rimonabant (SR141716A) | Inverse Agonist | 2 | [3H]CP55940 | |

| AM251 | Inverse Agonist | 7.5 | [3H]CP55940 | |

| AM4113 | Neutral Antagonist | 0.80 ± 0.44 | [3H]CP55940 | [5] |

| PIMSR | Neutral Antagonist | 17-57 | Not Specified | [7] |

| Cannabidiol (CBD) | Allosteric Modulator/Antagonist | 4000-10000+ | [3H]CP55940 | [5] |

| Δ9-Tetrahydrocannabivarin (THCV) | Neutral Antagonist | Low doses | [35S]GTPγS | [5] |

Table 2: Functional Potencies (IC50) of Selected CB1 Receptor Antagonists

| Compound | Assay | IC50 (nM) | Agonist | Source |

| Rimonabant | β-arrestin-2 Recruitment | ~10 | CP-55,940 | [13] |

| Rimonabant | GTPγS Binding | ~10 | CP-55,940 | [13] |

| MRI-1891 | β-arrestin-2 Recruitment | 0.021 | CP-55,940 | [13] |

| MRI-1891 | GTPγS Binding | 6 | CP-55,940 | [13] |

| Δ9-THCV | GIRK Channel Activation | 434 | WIN 55,212-2 | [14] |

| Δ8-THCV | GIRK Channel Activation | 762 | WIN 55,212-2 | [14] |

Signaling Pathways and Experimental Workflows

The interaction of antagonists with the CB1 receptor modulates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of key experimental assays used to characterize CB1 antagonists.

CB1 Receptor Signaling Pathways

The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] It can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[5] Furthermore, agonist binding can trigger the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[6][15]

Figure 1. Simplified CB1 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the CB1 receptor.[1][10] It involves competing a radiolabeled ligand with the unlabeled test compound for binding to membranes expressing the CB1 receptor.

Figure 2. Workflow for a radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of intracellular cAMP, providing information on its efficacy as an agonist, inverse agonist, or antagonist.[9]

Figure 3. Workflow for a cAMP accumulation assay.

Experimental Workflow: β-Arrestin Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between the CB1 receptor and β-arrestin, a key event in receptor desensitization and G-protein-independent signaling.[6][15]

Figure 4. Workflow for a β-arrestin recruitment assay.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

-

Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).

-

Non-specific binding control: Unlabeled CP55,940.

-

Test compounds.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[8]

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Test compound or vehicle (for total binding) or unlabeled CP55,940 (10 µM final concentration for non-specific binding).

-

[3H]CP55,940 (to a final concentration of ~0.5-1.5 nM).

-

CB1 receptor-containing membranes (5-20 µg protein per well).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10]

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Accumulation Assay Protocol

Objective: To measure the effect of a CB1 antagonist on agonist-induced changes in intracellular cAMP levels.

Materials:

-

HEK293 or CHO cells stably expressing the human CB1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin.

-

CB1 receptor agonist (e.g., CP55,940).

-

Test compounds (antagonists/inverse agonists).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well plates.

Procedure:

-

Seed the cells in 384-well plates and grow to confluence.

-

Wash the cells with assay buffer.

-

Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the CB1 agonist (e.g., EC80 concentration) to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the cAMP concentration using the detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50 value.

β-Arrestin Recruitment Assay Protocol (PathHunter® Assay)

Objective: To quantify the effect of a CB1 antagonist on agonist-induced β-arrestin recruitment to the CB1 receptor.

Materials:

-

PathHunter® eXpress CNR1 CHO-K1 β-arrestin-2 assay kit (or similar).

-

Cell culture medium.

-

CB1 receptor agonist (e.g., CP55,940).

-

Test compounds (antagonists).

-

384-well white, solid-bottom cell culture plates.

-

Chemiluminescent plate reader.

Procedure:

-

Plate the PathHunter® cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for the desired time.

-

Add a fixed concentration of the CB1 agonist (e.g., EC80) to the wells.

-

Incubate for 90 minutes at 37°C.[16]

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the response of the agonist alone. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The mechanisms of action of CB1 receptor antagonists are multifaceted, ranging from simple competitive blockade to the modulation of the receptor's constitutive activity and allosteric regulation. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the rational design and development of novel CB1-targeted therapeutics with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of cannabinoid pharmacology.

References

- 1. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marshall.edu [marshall.edu]

- 5. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. realmofcaring.org [realmofcaring.org]

- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Unveiling CB1 Antagonist 5 (Compound 25): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: CB1 Antagonist 5, also known as Compound 25, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). Its chemical name is 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione. This document provides a comprehensive technical overview of its synthesis, mechanism of action, and in vitro characterization, consolidating available data for research and drug development purposes.

Core Data Presentation

The following tables summarize the key quantitative data for this compound (Compound 25).

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione |

| CAS Number | 878533-35-8 |

| Molecular Formula | C₂₁H₁₄Br₂N₂O₂ |

| Molecular Weight | 486.16 g/mol |

Table 2: In Vitro Pharmacological Profile

| Parameter | Value | Receptor | Assay Type |

| Kᵢ (affinity) | 243 nM[1][2] | Human CB1 | Radioligand Binding Assay |

| EC₅₀ (potency) | 195 nM[1][2] | Human CB1 | [³⁵S]GTPγS Binding Assay |

| Functional Activity | Inverse Agonist[3] | Human CB1 | [³⁵S]GTPγS Binding Assay |

Mechanism of Action: CB1 Receptor Inverse Agonism

The CB1 receptor, a G-protein coupled receptor (GPCR), exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. While a neutral antagonist simply blocks the receptor from being activated by an agonist, an inverse agonist, such as Compound 25, binds to the receptor and stabilizes it in an inactive conformation. This not only prevents agonist binding but also reduces the basal signaling activity of the receptor.[3][4] This reduction in constitutive signaling is a key characteristic of inverse agonism.

Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Agonist activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an inverse agonist, Compound 25 is expected to increase cAMP levels by suppressing the constitutive activity of the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound (Compound 25).

Synthesis of 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione (Compound 25)

The synthesis of Compound 25 is based on the reaction of a substituted urea (B33335) with phenylglyoxal (B86788), followed by cyclization.

Materials:

-

1,3-Bis(4-bromophenyl)urea

-

Phenylglyoxal

-

Acetic acid

-

Hydrochloric acid

Procedure:

-

A solution of 1,3-bis(4-bromophenyl)urea and phenylglyoxal in acetic acid is prepared.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, the product is precipitated, filtered, and purified, typically by recrystallization, to yield 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CB1 Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Cannabinoid Receptor 1 (CB1). The CB1 receptor, a key component of the endocannabinoid system, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating a multitude of physiological processes, including appetite, pain, and mood, has made it a significant target for drug discovery. However, the therapeutic potential of CB1 antagonists has been tempered by adverse effects, underscoring the need for a deeper understanding of their pharmacological properties.

This guide delves into the quantitative measures of antagonist binding, the experimental protocols used to determine these values, and the critical role of binding kinetics in defining the functional consequences of receptor blockade.

Quantitative Analysis of CB1 Antagonist Binding

The interaction of an antagonist with the CB1 receptor is characterized by its binding affinity and kinetics. Affinity describes the strength of the interaction at equilibrium, while kinetics describes the rates of association and dissociation.

Binding Affinity

Binding affinity is typically expressed as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Compound | Receptor Source | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Rimonabant (SR141716A) | Human CB1 (HEK293 cells) | [3H]CP55,940 | Competition | 1.8 | - | [1] |

| Rat Brain Membranes | [3H]CP55,940 | Competition | 2 | - | ||

| AM251 | Rat Forebrain Membranes | [3H]SR141716A | Competition | 7.5 | - | |

| Taranabant | Human CB1 | - | Inverse Agonist Assay | 0.13 | - | |

| Ibipinabant | Human CB1 (CHO-K1 cells) | Radiolabeled agonist | Competition | <1 | - | |

| Antagonist 6 | Human CB1 | [3H]CP55940 | Competition | 14 | - | [1] |

| Antagonist 8 | Human CB1 | [3H]CP55940 | Competition | 0.13 | - | [1] |

| Antagonist 9 | Human CB1 | [3H]CP55940 | Competition | 0.28 | - | [1] |

Binding Kinetics

Binding kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff). These parameters determine the time a drug resides on the receptor, known as the residence time (RT = 1/koff), which is increasingly recognized as a critical determinant of a drug's pharmacological effect.

| Compound | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (RT) (min) | Functional Antagonism | Reference |

| Rimonabant | 5 x 10⁸ | 0.071 | 14 | Surmountable | [1][2] |

| Antagonist 6 | 1.1 x 10⁸ | 0.053 | 19 | Surmountable | [1] |

| Antagonist 9 | 2.1 x 10⁷ | 0.00045 | 2222 | Insurmountable | [1] |

| HU-210 | 3.8 x 10⁸ | - | - | - | [2] |

| CP 55,940 | 1.5 x 10⁸ | - | - | - | [2] |

| 2-AG | 1.4 x 10⁶ | - | - | - | [2] |

| AEA | 2.4 x 10⁶ | - | - | - | [2] |

CB1 Receptor Signaling Pathways

The CB1 receptor primarily couples to inhibitory Gi/o proteins. Antagonism of this receptor blocks the downstream signaling cascades initiated by endogenous or exogenous agonists.

Experimental Protocols for Binding Assays

Accurate determination of binding affinity and kinetics is paramount. Radioligand binding assays are the gold standard, though non-radioactive methods like TR-FRET and SPR are gaining prominence.

Radioligand Competition Binding Assay (for Ki)

This assay measures the affinity of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.

Detailed Methodology:

-

Receptor Preparation: Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue are prepared by homogenization and centrifugation. Protein concentration is determined.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 at its Kd) and a range of concentrations of the unlabeled antagonist.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

Equilibration: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in buffer. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinetic Radioligand Binding Assays (for kon and koff)

These assays measure the rate at which a ligand binds to and dissociates from the receptor.

Association Assay (kon):

-

Incubate the receptor preparation with the radioligand.

-

At various time points, terminate the reaction by filtration and measure the bound radioactivity.

-

The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association equation.

-

The kon can be calculated from the relationship: k_obs = kon * [L] + koff.

Dissociation Assay (koff):

-

Pre-incubate the receptor preparation with the radioligand to reach equilibrium.

-

Initiate dissociation by adding a high concentration of an unlabeled ligand.

-

At various time points, measure the remaining bound radioactivity by filtration.

-

The koff is determined by fitting the data to a one-phase dissociation equation.

A competition association assay, as described by Motulsky and Mahan, can be used to determine the kon and koff of unlabeled compounds.[2]

Alternative Methodologies

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This non-radioactive method uses a fluorescently labeled ligand and a receptor tagged with a compatible fluorophore. Binding is detected by the FRET signal, allowing for real-time kinetic measurements in a homogeneous format.[2]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor. It provides real-time data on both association and dissociation, enabling the direct determination of kon and koff.[3]

The Critical Role of Binding Kinetics: Insurmountable Antagonism

While binding affinity has traditionally been the primary focus of drug optimization, there is a growing appreciation for the importance of binding kinetics. In particular, a long residence time can lead to a phenomenon known as insurmountable antagonism.

An antagonist with a short residence time (fast koff) will rapidly dissociate from the receptor, allowing for re-binding of an agonist as its concentration increases. This results in surmountable antagonism , where the maximal effect of the agonist can be restored by increasing its concentration. Rimonabant, with a residence time of approximately 14 minutes, is an example of a surmountable antagonist.[1]

In contrast, an antagonist with a long residence time (slow koff) remains bound to the receptor for an extended period. This prolonged receptor occupancy prevents the agonist from binding, even at high concentrations, leading to insurmountable antagonism . This can result in a more durable and potent pharmacological effect. For instance, Antagonist 9, with a residence time of over 2200 minutes, displays insurmountable antagonism.[1] The long residence time of such compounds may be due to a binding mode that displaces unfavorable water molecules within the binding pocket, creating a more stable drug-receptor complex.

Conclusion

A comprehensive understanding of both binding affinity and kinetics is essential for the rational design and development of CB1 receptor antagonists. While high affinity is a prerequisite for a potent drug, the kinetic parameters, particularly residence time, are emerging as key determinants of the nature and duration of the pharmacological effect. The experimental protocols and concepts outlined in this guide provide a framework for the detailed characterization of CB1 antagonists, ultimately aiding in the development of safer and more effective therapeutics targeting the endocannabinoid system.

References

The Selectivity Profile of CB1 Receptor Antagonists Versus CB2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptors, CB1 and CB2, members of the G protein-coupled receptor (GPCR) family, are key components of the endocannabinoid system. While both receptors are activated by endogenous cannabinoids, their distinct tissue distribution and signaling pathways have made them attractive targets for therapeutic intervention. The CB1 receptor is predominantly expressed in the central nervous system (CNS) and is associated with the psychoactive effects of cannabinoids, whereas the CB2 receptor is primarily found in the immune system and peripheral tissues. Consequently, the development of selective CB1 receptor antagonists has been a major focus of drug discovery efforts, aiming to modulate the endocannabinoid system while avoiding the central side effects associated with CB1 agonism. This guide provides an in-depth technical overview of the selectivity profile of CB1 antagonists against the CB2 receptor, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Data Presentation: Quantitative Selectivity Profiles

The selectivity of a CB1 antagonist is a critical parameter in drug development, often expressed as the ratio of its binding affinity (Ki) for the CB2 receptor to its affinity for the CB1 receptor (CB2 Ki / CB1 Ki). A higher ratio indicates greater selectivity for the CB1 receptor. The following table summarizes the binding affinities and selectivity ratios for several well-characterized CB1 receptor antagonists. Antagonist compounds often exhibit high selectivity, with some showing over 1000-fold preference for CB1 over CB2.[1]

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity Ratio (CB2/CB1) | Reference |

| Rimonabant (SR141716A) | 2 | >1000 | >500 | [2] |

| AM251 | 7.5 | 2290 | ~306 | [3][4] |

| Taranabant | - | - | Highly Selective | [5] |

| Ibipinabant (SLV-319) | - | - | ~1000-fold selective for CB1 | |

| AM4113 | 0.80 ± 0.44 | - | ~100-fold selective for CB1 | [6] |

Note: Data for Taranabant and Ibipinabant are presented as reported in the literature, which in some cases did not provide specific Ki values but rather a selectivity fold.

Signaling Pathways

Both CB1 and CB2 receptors are coupled to Gi/o proteins.[3] Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptors are known to modulate ion channels, including inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. Both receptor subtypes can also signal through β-arrestin pathways, which can lead to the activation of mitogen-activated protein kinases (MAPK).

Experimental Protocols

The determination of a compound's selectivity profile relies on robust and well-defined experimental assays. The following sections detail the methodologies for key experiments used to characterize CB1 receptor antagonists.

Radioligand Binding Assay (for Affinity Determination)

This assay measures the affinity of a test compound for the CB1 and CB2 receptors by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest (e.g., rat brain for CB1, spleen for CB2, or transfected cell lines like CHO or HEK293) are homogenized in an ice-cold buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

The competitive binding assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Receptor membrane preparation.

-

A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]SR141716A).

-

Varying concentrations of the unlabeled test compound (the antagonist).

-

-

Total Binding: Wells containing only the membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand to block all specific binding.

-

The plate is incubated (e.g., for 60-90 minutes at 30°C) to allow the binding to reach equilibrium.

3. Filtration and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for Functional Activity)

This functional assay measures the activation of G proteins upon receptor stimulation. For antagonists, it measures their ability to block agonist-induced G protein activation.

1. Membrane Preparation:

-

Membranes are prepared as described for the radioligand binding assay.

2. Assay Procedure:

-

In a 96-well plate, the following are combined:

-

CB1 or CB2 expressing membranes.

-

GDP (to ensure G proteins are in their inactive state).

-

The test antagonist at various concentrations.

-

A fixed concentration of a CB receptor agonist (e.g., CP55,940) to stimulate the receptor.

-

-

The mixture is pre-incubated.

-

The reaction is initiated by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

The plate is incubated (e.g., for 60 minutes at 30°C) to allow for the binding of [35S]GTPγS to activated Gα subunits.

3. Filtration and Quantification:

-

The reaction is terminated by rapid filtration through a filter plate.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

4. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined.

-

Data are plotted to generate an inhibition curve, from which the IC50 value of the antagonist is calculated.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation on the downstream signaling molecule, cAMP. For Gi-coupled receptors like CB1 and CB2, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists block this effect.

1. Cell Culture and Plating:

-

Cells expressing the target receptor (e.g., CHO-CB1 cells) are cultured to approximately 90% confluence.

-

The cells are then seeded into 24- or 96-well plates and incubated overnight.[7]

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a physiological saline solution.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]

-

The test antagonist is added at various concentrations, followed by a fixed concentration of an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.[7]

-

A CB receptor agonist is then added to inhibit the forskolin-stimulated cAMP accumulation.

-

The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[8][9]

4. Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.

-

An IC50 value is determined from the concentration-response curve.

Conclusion

The development of highly selective CB1 receptor antagonists is a crucial endeavor in the field of cannabinoid research and therapeutics. A thorough understanding of the selectivity profile, determined through rigorous in vitro assays, is paramount for advancing compounds through the drug discovery pipeline. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to characterize the interaction of novel compounds with the CB1 and CB2 receptors, ultimately facilitating the design of safer and more effective medicines.

References

- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. mdpi.com [mdpi.com]

- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. marshall.edu [marshall.edu]

- 9. resources.revvity.com [resources.revvity.com]

In Vitro Characterization of CB1 Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of CB1 Antagonist 5, also identified as Compound 25 (1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione). The data and methodologies presented are compiled from the primary scientific literature to support further research and development efforts targeting the cannabinoid type-1 (CB1) receptor.

Quantitative Data Summary

The in vitro activity of this compound has been assessed through radioligand binding and functional assays to determine its affinity, potency, and selectivity for the human cannabinoid receptors. The key quantitative parameters are summarized in the tables below.

Table 1: Cannabinoid Receptor Binding Affinity

| Compound | Target | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| This compound | hCB1 | 243 | [³H]-SR141716A | CHO-hCB1 | [1] |

Table 2: Cannabinoid Receptor Selectivity

| Compound | Target | % Displacement @ 10 µM | Radioligand | Cell Line | Reference |

| This compound | hCB2 | < 20% | [³H]-CP-55,940 | CHO-hCB2 | [1] |

Note: The low percentage of radioligand displacement at a high concentration (10 µM) indicates a weak affinity for the CB2 receptor, suggesting selectivity of this compound for the CB1 receptor.

Table 3: Functional Activity at the CB1 Receptor

| Compound | Assay Type | Parameter | Value (nM) | Agonist Used | Cell Line | Functional Activity | Reference |

| This compound | [³⁵S]-GTPγS Binding | EC₅₀ | 195 | N/A | CHO-hCB1 | Inverse Agonist | [1] |

Signaling and Experimental Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound, based on the procedures described in the primary literature[1].

Radioligand Competition Binding Assay (CB1 and CB2 Receptors)

This assay is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

-

Receptor Source : Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 receptor (CHO-hCB1) or the human CB2 receptor (CHO-hCB2).

-

Radioligands :

-

For hCB1: [³H]-SR141716A (a selective CB1 antagonist).

-

For hCB2: [³H]-CP-55,940 (a non-selective cannabinoid agonist).

-

-

Assay Buffer : 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.

-

Procedure :

-

CHO-hCB1 or CHO-hCB2 cell membranes (approximately 15 µg of protein) are incubated in the assay buffer.

-

The respective radioligand is added at a concentration close to its Kₑ value.

-

This compound is added at various concentrations (typically ranging from 10⁻¹⁰ to 10⁻⁵ M) to generate a competition curve.

-

Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled potent cannabinoid ligand (e.g., WIN-55,212-2).

-

The reaction mixture is incubated for 90 minutes at 30°C.

-

The incubation is terminated by rapid filtration through glass fiber filters (GF/B), pre-soaked in 0.5% polyethylenimine.

-

Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]-GTPγS Binding Functional Assay (CB1 Receptor)

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists decrease the basal level of G-protein activation.

-

Receptor Source : Membranes from CHO-hCB1 cells.

-

Reagents :

-

[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).

-

Guanosine diphosphate (B83284) (GDP).

-

-

Assay Buffer : 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

Procedure :

-

CHO-hCB1 cell membranes (approximately 30 µg of protein) are pre-incubated in the assay buffer with 3 µM GDP for 15 minutes at 30°C.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of 100 pM [³⁵S]-GTPγS.

-

The mixture is incubated for 60 minutes at 30°C.

-

Non-specific binding is determined in the presence of 10 µM of unlabeled GTPγS.

-

The reaction is terminated by rapid filtration through glass fiber filters (GF/C).

-

Filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The amount of [³⁵S]-GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

-

-

Data Analysis : The data are analyzed using non-linear regression to generate a concentration-response curve. For inverse agonists, the EC₅₀ value represents the concentration of the compound that produces a 50% reduction in the basal [³⁵S]-GTPγS binding. The maximal effect (Eₘₐₓ) indicates the maximum inhibition of basal activity.

Conclusion

This compound (Compound 25) demonstrates moderate affinity and inverse agonist activity at the human CB1 receptor in vitro. Its low affinity for the CB2 receptor suggests a selective pharmacological profile. The methodologies and data presented in this guide provide a foundational understanding of the in vitro characteristics of this compound, serving as a valuable resource for professionals engaged in the discovery and development of novel CB1 receptor modulators.

References

[1] Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872–882.

References

The Structure-Activity Relationship of CB1 Receptor Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cannabinoid receptor 1 (CB1) antagonists. The CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and substance abuse.[1] The development of antagonists for this receptor has been a major focus of medicinal chemistry, leading to a deep understanding of the structural requirements for potent and selective inhibition.

This guide details the SAR of major chemical classes of CB1 antagonists, provides detailed experimental protocols for their characterization, and visualizes key biological pathways and experimental workflows.

Core Pharmacophoric Features of CB1 Antagonists

The majority of CB1 receptor antagonists/inverse agonists have been developed based on the pharmacophoric elements of the first selective antagonist, rimonabant (B1662492) (SR141716A).[2][3] A general pharmacophore model for diarylpyrazole-based CB1 antagonists includes:

-

A central cyclic core: Typically a pyrazole (B372694) ring.

-

Two aromatic moieties (A and B): Occupying distinct hydrophobic pockets in the receptor.

-

A hydrogen bond acceptor (D): Crucial for interaction with key residues in the binding pocket.

-

A lipophilic group (E): Often a cyclic moiety, contributing to overall affinity and physicochemical properties.[1]

The evolution of CB1 antagonist design has often involved the modification or replacement of these core elements to improve potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship of Major Chemical Classes

The SAR of CB1 antagonists is best understood by examining the impact of structural modifications within distinct chemical scaffolds.

Diarylpyrazoles: The Rimonabant Archetype

Rimonabant was the first CB1 antagonist to be clinically approved for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.[4] Its 1,5-diarylpyrazole scaffold has been extensively studied, providing a foundational understanding of CB1 antagonist SAR.

Key SAR insights for Diarylpyrazoles:

-

1-Position (Aryl Group A): A 2,4-dichlorophenyl group is optimal for high affinity. Other substitutions generally lead to a decrease in potency.

-

3-Position (Carboxamide/Lipophilic Group D/E): The N-piperidinyl carboxamide is a key feature. Modifications to the piperidine (B6355638) ring or its replacement with other cyclic amines can modulate affinity and selectivity.

-

5-Position (Aryl Group B): A 4-chlorophenyl group is preferred. Substitution at this position is generally detrimental to affinity.[5]

Table 1: SAR of Rimonabant Analogs at the CB1 Receptor

| Compound | R1 (Position 5) | R2 (Position 3) | CB1 Ki (nM) | Reference |

| Rimonabant | 4-Cl-Ph | N-piperidinylcarboxamide | 1.8 | [6] |

| Analog 1 | 4-F-Ph | N-piperidinylcarboxamide | 56-58 (decreased affinity) | [5] |

| Analog 2 | 4-Me-Ph | N-piperidinylcarboxamide | 59-60 (decreased affinity) | [5] |

| O-4372 | 4-Cl-Ph | 3-substituted alkylamide | 298 (moderate affinity) | [7] |

| O-4333 | 4-Cl-Ph | Benzyl amide | Reasonable affinity | [3] |

Acyclic Amides: The Taranabant (B1681927) Class

Taranabant, a potent and selective CB1 inverse agonist, represents a class of acyclic amides.[6] This scaffold demonstrated that a central pyrazole ring is not an absolute requirement for high-affinity binding. Optimization of a high-throughput screening hit led to the development of taranabant, with a focus on improving metabolic stability and reducing the potential for reactive metabolite formation.[6]

Key SAR insights for Acyclic Amides:

-

The core acyclic amide structure provides the necessary conformational flexibility to engage with the receptor.

-

The presence of specific aromatic and lipophilic groups is critical for potent antagonism.

-

Metabolic liabilities were addressed by identifying and modifying sites of oxidative metabolism.[6]

Aminoalkylindoles

Aminoalkylindoles are a versatile class of compounds that include both CB1 agonists and antagonists.[8] Systematic modification of the aminoalkylindole scaffold has led to the identification of compounds with dual CB1 antagonist/CB2 agonist activity.[8] The SAR of this class is complex, with subtle structural changes leading to significant shifts in pharmacological activity.

Key SAR insights for Aminoalkylindoles:

-

The nature of the substituent at the N1 position of the indole (B1671886) ring and the group attached to the carbonyl moiety are key determinants of affinity and efficacy.[9]

-

Modifications to the "head," "linker," "core," and "tail" regions of the aminoalkylindole scaffold can fine-tune the pharmacological profile.[10]

Table 2: SAR of Aminoalkylindole CB1 Ligands

| Compound | Scaffold | CB1 Ki (nM) | Activity | Reference |

| JHW-073 (metabolite) | Aminoalkylindole | - | Neutral Antagonist | [8] |

| Analog 27 | Modified Aminoalkylindole | - | CB1 Antagonist/CB2 Agonist | [8] |

| Analog 30 | Modified Aminoalkylindole | - | CB1 Antagonist/CB2 Agonist | [8] |

Experimental Protocols for CB1 Antagonist Characterization

The characterization of CB1 antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the CB1 receptor. It involves the competitive displacement of a radiolabeled ligand by the unlabeled test compound.[11]

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the CB1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), the radioligand (e.g., [3H]SR141716A or [3H]CP55,940 at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay determines the functional activity of a CB1 antagonist by measuring its ability to block the agonist-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. The CB1 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[12]

Detailed Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).

-

Culture the cells to approximately 80-90% confluency.

-

Seed the cells into 96- or 384-well plates and incubate overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80 concentration) along with a stimulator of adenylyl cyclase, such as forskolin.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Bioluminescence Resonance Energy Transfer (BRET).

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP level against the log concentration of the antagonist.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the CB1 receptor. This is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.

Detailed Methodology (using DiscoverX PathHunter® technology as an example):

-

Cell Line:

-

Use a PathHunter® cell line engineered to co-express the CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

-

Assay Procedure:

-

Plate the cells in a 384-well assay plate and incubate overnight.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Add a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80 concentration).

-

Incubate the plate for 60-90 minutes at 37°C.

-

-

Signal Detection:

-

Add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the chemiluminescent signal against the log concentration of the antagonist.

-

Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

-

Visualizing Key Pathways and Workflows

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular events. Antagonists block these events by preventing agonist binding.

Experimental Workflow for CB1 Antagonist Characterization

The process of characterizing a novel compound as a CB1 antagonist follows a logical progression of experiments.

Logical Evolution of Diarylpyrazole-based CB1 Antagonist Pharmacophore

The development of the pharmacophore model for diarylpyrazole-based CB1 antagonists has been an iterative process based on SAR data.

Conclusion

The structure-activity relationship of CB1 receptor antagonists is a well-developed field, with a rich history of medicinal chemistry efforts that have elucidated the key structural requirements for high-affinity binding and potent antagonism. The diarylpyrazole scaffold of rimonabant has served as a foundational template, leading to the development of a robust pharmacophore model. Subsequent research has expanded the structural diversity of CB1 antagonists to include acyclic amides and aminoalkylindoles, among others. The continued application of the experimental protocols detailed in this guide will be essential for the discovery and characterization of the next generation of CB1 receptor modulators with improved therapeutic profiles.

References

- 1. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Taranabant, a novel cannabinoid type 1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of novel cannabinoid CB1 receptor antagonists by using virtual screening with a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. Derivation of a pharmacophore model for anandamide using constrained conformational searching and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Neuromodulation: Therapeutic Potential of Novel CB1 Receptor Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, has long been a focal point for therapeutic intervention due to its significant role in regulating a plethora of physiological processes, including appetite, pain, and mood. However, the journey of CB1 receptor antagonists has been fraught with challenges, primarily stemming from the severe psychiatric side effects associated with first-generation compounds like rimonabant (B1662492). This led to their withdrawal from the market and a temporary halt in the exploration of this promising therapeutic avenue.[1][2][3][4]

This whitepaper delves into the resurgence of interest in CB1 receptor antagonism, fueled by the development of novel, second and third-generation antagonists. These next-generation compounds, including peripherally restricted and neutral antagonists, are designed to mitigate the central nervous system (CNS) side effects that plagued their predecessors, thereby unlocking the vast therapeutic potential of targeting the CB1 receptor for a range of disorders, from metabolic diseases to substance abuse.[1][4][5][6]

A Paradigm Shift: From Inverse Agonism to Neutral Antagonism and Peripheral Restriction

The primary limitation of first-generation CB1 antagonists was their inverse agonist activity, which not only blocked the receptor but also inhibited its constitutive, baseline activity. This mechanism is believed to have contributed significantly to the observed adverse psychiatric events.[6] The new wave of CB1 antagonists seeks to overcome this hurdle through two primary strategies:

-

Neutral Antagonism: Unlike inverse agonists, neutral antagonists block the receptor without affecting its basal signaling. This approach is hypothesized to reduce the risk of psychiatric side effects while still effectively antagonizing the receptor.[6]

-

Peripheral Restriction: These molecules are designed to have limited penetration across the blood-brain barrier, thereby concentrating their therapeutic action on peripheral CB1 receptors located in tissues such as the liver, adipose tissue, and pancreas. This strategy aims to treat metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD) without impacting the CNS.[1][4][7]

Quantitative Pharmacology of Novel CB1 Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of a selection of novel peripherally restricted and neutral CB1 receptor antagonists, alongside the first-generation antagonist rimonabant for comparison.

Table 1: Binding Affinity (Ki) of Novel CB1 Receptor Antagonists

| Compound | Class | Ki (nM) for human CB1 | Selectivity over CB2 (fold) | Reference |

| Rimonabant | Inverse Agonist | 1.8 | >1000 | [8] |

| AM4113 | Neutral Antagonist | 7.4 | ~100 | [6] |

| AM6545 | Peripherally Restricted Neutral Antagonist | 1.3 | >1000 | [1] |

| TM38837 | Peripherally Restricted Antagonist | 0.87 | >1000 | [9] |

| JD5037 | Peripherally Restricted Neutral Antagonist | 0.45 | >1000 | [9] |

| INV-202 (MRI-1891) | Peripherally Restricted Inverse Agonist | Not explicitly stated, but potent | Orders of magnitude weaker for G-protein signaling vs. β-arrestin | [3] |

| BNS808 | Peripherally Restricted Neutral Antagonist | High affinity (specific value not provided) | High selectivity | [10] |

| RTI1092769 | Peripherally Restricted Weak Inverse Agonist/Antagonist | Not explicitly stated, but potent | High selectivity | [7] |

Table 2: Functional Potency (IC50) of Novel CB1 Receptor Antagonists

| Compound | Assay Type | IC50 (nM) | Reference |

| Rimonabant | [3H]CP55,940 binding displacement | 6.0 | [8] |

| AM4113 | Not specified | Not specified | [6] |

| AM6545 | Not specified | Not specified | [1] |

| TM38837 | Not specified | Not specified | [9] |

| JD5037 | Not specified | Not specified | [9] |

| INV-202 (MRI-1891) | Not specified | Not specified | [3] |

| BNS808 | Not specified | Not specified | [10] |

| RTI1092769 | Not specified | Not specified | [7] |

Core Signaling Pathways of the CB1 Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, this coupling initiates a cascade of intracellular signaling events. Conversely, antagonists block these pathways.

Caption: Canonical CB1 receptor signaling pathway.

Key Experimental Protocols

The characterization of novel CB1 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro binding assays.

Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound for the CB1 receptor.[11][12][13][14]

1. Membrane Preparation:

-

Source: Tissues (e.g., rat brain) or cultured cells (e.g., HEK293 or CHO cells) expressing the human CB1 receptor.[11]

-

Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[13]

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.[13]

-

Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[11][13]

2. Binding Reaction:

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

Radioligand: A tritiated CB1 agonist or antagonist with high affinity, such as [3H]CP55,940 or [3H]SR141716A, is used at a concentration near its Kd value.[11][12]

-

Competition Assay Setup (in a 96-well plate):

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, assay buffer, and a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.

-

Displacement: Membrane preparation, radioligand, assay buffer, and varying concentrations of the test compound.

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[11][13]

3. Separation and Detection:

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11][13]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11][13]

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[11]

4. Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

The percentage of specific binding is plotted against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET offers a non-radioactive, homogeneous alternative to radioligand binding assays, suitable for high-throughput screening.[2][11][15][16][17][18]

1. Reagents and Materials:

-

CB1 Receptor Source: Cell membranes from cells engineered to express a tagged CB1 receptor (e.g., SNAP-tag or FLAG-tag).[15][16]

-

Donor Fluorophore: A lanthanide (e.g., Terbium or Europium) cryptate conjugated to a molecule that binds to the receptor tag (e.g., an anti-FLAG antibody or SNAP-Lumi4-Tb).

-

Acceptor Fluorophore: A fluorescently labeled CB1 ligand (a fluorescent agonist or antagonist).

-

Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a carrier protein like BSA.

-

384-well low-volume plates.

-

TR-FRET compatible plate reader.

2. Assay Procedure:

-

Labeling: The tagged CB1 receptor-expressing membranes are incubated with the donor-conjugated tag-binding molecule.

-

Competition Assay Setup (in a 384-well plate):

-

A fixed concentration of the fluorescently labeled CB1 ligand (acceptor) is added to all wells.

-

Varying concentrations of the unlabeled test compound are added.

-

The donor-labeled membrane preparation is then added to initiate the binding reaction.

-

-

Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature or 37°C to reach equilibrium.

3. Detection:

-

The plate is read in a TR-FRET plate reader, which excites the donor fluorophore (e.g., at 337 nm) and measures the emission at two wavelengths: the donor's emission wavelength (e.g., 620 nm) and the acceptor's emission wavelength (e.g., 665 nm).

4. Data Analysis:

-

The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

-

The TR-FRET ratio is plotted against the log concentration of the test compound.

-

The IC50 value is determined from the resulting competition curve.

-

The Ki value can be calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.

Experimental and Drug Discovery Workflows

The development of a novel CB1 antagonist follows a structured workflow from initial screening to in vivo efficacy testing.

Caption: A generalized workflow for the discovery and preclinical development of novel CB1 antagonists.

Conclusion

The landscape of CB1 receptor antagonism is undergoing a significant and promising transformation. The development of peripherally restricted and neutral antagonists represents a sophisticated and rational approach to drug design, directly addressing the safety concerns that limited the therapeutic application of earlier compounds. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of novel CB1 antagonists. With ongoing research and clinical evaluation, these next-generation molecules hold the potential to deliver on the long-awaited promise of targeting the CB1 receptor for a multitude of debilitating diseases.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 18. researchgate.net [researchgate.net]

A Comparative Pharmacological Profile: A Novel CB1 Antagonist Versus Rimonabant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has been a focal point for therapeutic intervention in a range of disorders, most notably obesity and metabolic syndrome. Rimonabant (B1662492), the first selective CB1 receptor antagonist to be approved for clinical use, demonstrated efficacy in promoting weight loss but was later withdrawn from the market due to significant psychiatric side effects. This has spurred the development of a new generation of CB1 receptor antagonists with potentially improved safety profiles. This technical guide provides a detailed comparative analysis of the pharmacology of a representative novel CB1 antagonist, CP-945,598, and the benchmark compound, rimonabant.

In Vitro Pharmacological Comparison

The initial characterization of CB1 receptor antagonists typically involves in vitro assays to determine their binding affinity and functional activity at the CB1 receptor. These assays are crucial for establishing the potency and selectivity of the compounds.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for the CB1 receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| CP-945,598 | Human CB1 | 0.7[1][2] |

| Human CB2 | 7600[1] | |

| Rimonabant | Human CB1 | 2 |

| Human CB2 | >1000 |

Functional Activity

Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, are used to assess the ability of a compound to modulate receptor signaling. For CB1 receptors, which are Gαi/o-coupled, activation by an agonist typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists block this effect. The potency of an antagonist is often expressed as an inhibition constant (Ki) or an IC50 value.

| Compound | Assay Type | Functional Potency (Ki, nM) |

| CP-945,598 | Functional Assay | 0.2[1][2] |

| Rimonabant | Schild Analysis (pA2/pKB) | 6.24 - 6.83 (in rhesus monkeys)[3][4] |

In Vivo Pharmacological Comparison

Following in vitro characterization, promising compounds are evaluated in vivo to assess their efficacy and safety in animal models that mimic human diseases. For CB1 antagonists, these models often focus on obesity and metabolic disorders.

Efficacy in Models of Obesity

The efficacy of CB1 antagonists in promoting weight loss and improving metabolic parameters is typically evaluated in diet-induced obese (DIO) animal models.

| Compound | Animal Model | Dose | Key Findings |

| CP-945,598 | Diet-induced obese mice | 10 mg/kg | Promoted a 9% vehicle-adjusted weight loss over 10 days.[1] |

| Rodents | Dose-dependent | Exhibited anorectic activity in fast-induced re-feeding and spontaneous nocturnal feeding models.[1] | |

| Rats | - | Acutely stimulated energy expenditure and decreased the respiratory quotient, indicating increased fat oxidation.[1] | |

| Rimonabant | Overweight/obese patients | 20 mg/day | Produced modest but sustained reductions in weight and waist circumference.[5][6] |

| Overweight/obese patients | 20 mg/day | Showed favorable changes in cardiometabolic risk factors, including triglycerides and HDL cholesterol.[5][6] |

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Antagonists like rimonabant and CP-945,598 block these agonist-induced effects.

References

- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Δ9-tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apparent affinity estimates of rimonabant in combination with anandamide and chemical analogs of anandamide in rhesus monkeys discriminating Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Cannabinoid Receptor 1 (CB1) in Huntington's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. A key pathological hallmark of HD, observed in both patients and animal models, is the dysregulation of the endocannabinoid system, most notably a significant reduction of cannabinoid receptor 1 (CB1) in the basal ganglia.[1][2] This guide provides an in-depth technical overview of the role of CB1 receptors in preclinical models of HD, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data Summary

The downregulation of CB1 receptors is a consistent finding across various HD models. The following tables summarize key quantitative data on the reduction of CB1 receptor expression.

Table 1: CB1 Receptor mRNA and Protein Level Changes in R6/1 and R6/2 Mouse Models

| HD Model | Brain Region | Age of Mice | Method | Percentage Decrease Compared to Wild-Type | Reference |

| R6/1 | Striatum | Not Specified | mRNA analysis | 27% | [3] |

| R6/1 | Substantia Nigra | Not Specified | Protein analysis | 19% | [3] |

| R6/1 | Hippocampus | 8, 12, and 20 weeks | Western Blot | Significant reduction at all time points | [1] |

| R6/2 | Lateral Striatum | 11 weeks | In situ hybridization | Progressive, age-dependent decrease | [4] |

Table 2: CB1 Receptor Ligand Binding Reduction in R6/1 Mouse Model

| HD Model | Brain Region | Percentage Decrease in Ligand Binding Compared to Wild-Type | Reference |

| R6/1 | Multiple Basal Ganglia Regions | 20% | [3] |

Key Signaling Pathways Involving CB1 Receptors in HD